molecular formula C16H16OS B1312670 3-Phenyl-4'-thiomethylpropiophenone CAS No. 40027-88-1

3-Phenyl-4'-thiomethylpropiophenone

Cat. No.: B1312670
CAS No.: 40027-88-1
M. Wt: 256.4 g/mol
InChI Key: AQGAYFGXRQFEGI-UHFFFAOYSA-N
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Description

3-Phenyl-4'-thiomethylpropiophenone is a propiophenone derivative featuring a phenyl group at the 3-position and a thiomethyl (-S-CH₃) substituent at the 4'-position of the aromatic ring. Key physicochemical parameters for the halogenated analog include:

  • Molecular formula: C₁₆H₁₄ClFOS
  • Molecular weight: 308.8 g/mol
  • Density: 1.27 g/cm³ (predicted)
  • Boiling point: 448.5°C (predicted)

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGAYFGXRQFEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463076
Record name 3-phenyl-4'-thiomethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40027-88-1
Record name 3-phenyl-4'-thiomethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4’-thiomethylpropiophenone typically involves the reaction of 4-(methylthio)benzonitrile with phenethylmagnesium chloride in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is heated to reflux for four hours, then cooled to 0°C and quenched with water. The resulting slurry is treated with hydrochloric acid and stirred overnight. The THF is evaporated, and the residue is extracted with ethyl acetate. The organic extracts are washed, dried, filtered, and concentrated to yield the desired compound .

Industrial Production Methods: Industrial production of 3-Phenyl-4’-thiomethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, and the product is often recrystallized to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Phenyl-4’-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The phenyl and propiophenone moieties contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Thiomethyl groups enhance lipophilicity and metabolic stability compared to methoxy analogs, making them favorable for drug design .
  • Halogenation: Chloro/fluoro substituents in thiomethylpropiophenones may improve binding interactions but increase molecular weight and synthetic complexity .
  • Biosynthetic Relevance: Oxygenated intermediates (e.g., trihydroxy-phenalenones) emphasize the importance of substituent positioning in natural product biosynthesis, a principle applicable to synthetic thiomethyl derivatives .

Biological Activity

3-Phenyl-4'-thiomethylpropiophenone, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₁H₁₁OS
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 40027-88-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The thiomethyl group enhances its reactivity, potentially influencing its binding affinity and specificity towards these targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed promising results in inhibiting cell proliferation in leukemia and breast cancer models, suggesting their potential as chemotherapeutic agents.

Cell LineIC50 Value (µM)Effect
HeLa0.126High cytotoxicity
K5620.164Moderate cytotoxicity
MCF70.071Significant inhibition

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, revealing effective inhibition against several bacterial strains, including those resistant to conventional antibiotics. This highlights its potential in developing new antibacterial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

3. Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage, suggesting neuroprotective properties that could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

  • Anticancer Activity Study : A recent study explored the anticancer effects of various derivatives of this compound on different cancer cell lines. The results indicated significant cytotoxic effects, particularly against leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Study : Another research effort focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings highlighted the compound's potential role as an alternative treatment option in combating bacterial infections.
  • Neuroprotective Study : In studies assessing neuroprotective effects, certain derivatives were found to significantly reduce oxidative stress markers in neuronal cell cultures, indicating their potential applicability in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:

Compound NameKey DifferencesBiological Activity
2,3-Dihydro-1H-inden-1-oneLacks thiomethyl group; less reactiveLower biological activity
7-Bromo-2,3-dihydro-1H-inden-1-oneBromine instead of sulfur; different reactivityGenerally lower than thiomethyl derivative
2,3-Dihydro-7-chloroinden-1-oneChlorine instead of sulfur; different reactivityPotentially lower due to chlorine's properties

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